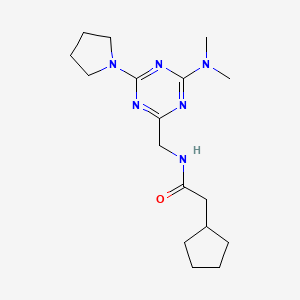
2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple steps, starting with the preparation of intermediates. Typically, it involves the reaction of cyclopentanone with a suitable amine to form the cyclopentyl intermediate. This intermediate is then reacted with dimethylamine and pyrrolidine in the presence of a triazine derivative to form the desired product. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure the efficiency of the reactions.
Industrial Production Methods For large-scale production, the process is optimized to ensure maximum yield and purity. This might involve the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions it Undergoes 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide can undergo various types of chemical reactions including:
Oxidation
: Often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction
: Using reducing agents like lithium aluminium hydride.
Substitution
: Both nucleophilic and electrophilic substitution reactions can occur.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Solvents such as dichloromethane and ethanol.
Catalysts including palladium on carbon for hydrogenation reactions.
Major Products Formed from These Reactions
Oxidized derivatives of the compound.
Reduced forms, potentially involving the removal of the dimethylamino group.
Various substituted products depending on the specific conditions and reagents used.
科学的研究の応用
This compound finds applications across various fields:
Chemistry
: As a building block in the synthesis of more complex molecules.
Biology
: In the study of molecular interactions due to its unique structure.
Medicine
: Potential therapeutic applications are being explored, particularly in the design of new drugs.
Industry
: Used in the manufacture of specialty chemicals and as a precursor in various chemical processes.
作用機序
The mechanism by which 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. Typically, it may interact with certain enzymes or receptors, modulating their activity. The detailed pathways are subject to ongoing research and could provide insights into its potential therapeutic uses.
類似化合物との比較
When compared with similar compounds, such as N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide (without the cyclopentyl group), 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide stands out due to its cyclopentyl moiety, which imparts unique physicochemical properties. This uniqueness could potentially lead to different biological activities and applications.
特性
IUPAC Name |
2-cyclopentyl-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-22(2)16-19-14(20-17(21-16)23-9-5-6-10-23)12-18-15(24)11-13-7-3-4-8-13/h13H,3-12H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDZOLBOQXGIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)
![N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}cyclopentanecarboxamide](/img/structure/B2563583.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2563585.png)
![3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2563586.png)



![N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2563591.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2563593.png)
![3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide](/img/structure/B2563595.png)
![4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide](/img/structure/B2563597.png)

![3-allyl-2-((4-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563600.png)
